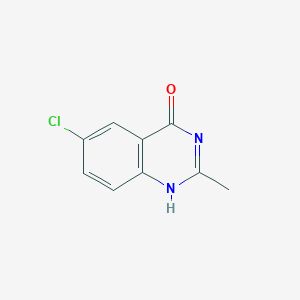

6-chloro-2-methyl-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The technical specification IEC TS 63342:2022 focuses on the light and elevated temperature-induced degradation (LETID) of crystalline silicon photovoltaic modules. This specification aims to assess the effects of light-induced degradation at elevated temperatures by applying electrical current at higher temperatures.

Métodos De Preparación

The preparation methods for testing LETID involve the following steps:

Sample Preparation: Three samples are required - one as a control and two for testing. The control sample helps track potential power deviations during simulator measurements.

Equipment Setup: The testing involves an environmental chamber with automatic temperature control, internal air circulation, and minimal condensation. The chamber should maintain temperatures up to 75°C.

Current Injection: The samples undergo current injection to simulate LETID. The current is set to twice the initial short-circuit current minus the initial maximum power point current.

Análisis De Reacciones Químicas

The LETID testing does not involve traditional chemical reactions like oxidation or reduction. Instead, it focuses on the degradation mechanisms induced by light and elevated temperatures. The primary degradation mechanism involves the activation of excess carriers due to light or current injection at temperatures above 50°C.

Aplicaciones Científicas De Investigación

The IEC TS 63342:2022 specification is crucial for the photovoltaic industry. It helps manufacturers and researchers understand the degradation mechanisms of photovoltaic modules under real-world conditions. This knowledge is essential for improving the durability and efficiency of photovoltaic modules, leading to more reliable and long-lasting solar energy systems.

Mecanismo De Acción

The mechanism of action for LETID involves the activation of excess carriers in the photovoltaic modules due to light or current injection at elevated temperatures. This activation leads to degradation, which can be observed over months or years in field conditions. The specification provides a standardized method to detect and measure this degradation in a controlled environment.

Comparación Con Compuestos Similares

The IEC TS 63342:2022 specification is unique in its focus on LETID in crystalline silicon photovoltaic modules. Similar specifications include:

IEC TS 63202-4: This specification provides a method for testing the light-induced degradation of photovoltaic cells.

IEC TS 60904-13: This specification focuses on electroluminescence imaging for detecting defects in photovoltaic modules.

These specifications complement each other by providing comprehensive testing methods for various degradation mechanisms in photovoltaic modules.

Propiedades

IUPAC Name |

6-chloro-2-methyl-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQUCPOLAQEBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.